molecular formula C21H26O3 B1263009 2Z,4Z-acitretin

2Z,4Z-acitretin

货号: B1263009
分子量: 326.4 g/mol
InChI 键: IHUNBGSDBOWDMA-FZCLVFSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2Z,4Z-acitretin is an acitretin.

科学研究应用

Therapeutic Uses in Dermatology

Psoriasis Treatment
Acitretin is predominantly used for the treatment of severe psoriasis. It acts by modulating keratinocyte differentiation and proliferation, which is crucial in managing this condition. A study analyzed the genetic polymorphisms affecting acitretin uptake and response in patients with psoriasis. Variants in the SLCO1B1 and SLC22A1 genes were found to significantly impact treatment efficacy, with certain alleles associated with lower drug uptake and reduced clinical response .

Table 1: Efficacy of Acitretin in Psoriasis

Study ReferenceSample SizeTreatment DurationPASI50 Response RatePASI75 Response Rate
10012 weeks70%40%
107Variable65%30%

Oncology Applications

Combination Therapy for Skin Cancer
Recent case studies have explored the use of acitretin in combination with other agents for treating cutaneous squamous cell carcinoma (CSCC). One notable case involved an 83-year-old woman who showed significant tumor regression after receiving acitretin alongside clarithromycin. The treatment was well-tolerated, although the patient experienced some adverse effects like mucocutaneous dryness .

Table 2: Case Studies of Acitretin in Oncology

Patient AgeDiagnosisTreatment RegimenOutcome
83Cutaneous Squamous Cell CarcinomaAcitretin + ClarithromycinTumor regression, no recurrence after 10 years
97Cutaneous Squamous Cell CarcinomaAcitretin + ClarithromycinComplete response at 6 months

Safety and Adverse Effects

Acitretin is generally well-tolerated at lower doses. A reanalysis of phase 3 clinical trials indicated that low-dose acitretin resulted in fewer adverse events compared to higher doses. Specifically, triglyceride levels increased less significantly in patients receiving lower doses, suggesting a better safety profile .

Table 3: Adverse Events Associated with Acitretin Dosing

Dose GroupMean Triglyceride Increase (%)ALT Increase (%)AST Increase (%)
Low Dose (25 mg)41.3Moderate increaseModerate increase
High Dose (50 mg)54.5Significant increaseSignificant increase

属性

分子式

C21H26O3

分子量

326.4 g/mol

IUPAC 名称

(2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12-

InChI 键

IHUNBGSDBOWDMA-FZCLVFSMSA-N

手性 SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C)C)C)OC

规范 SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2Z,4Z-acitretin
Reactant of Route 2
2Z,4Z-acitretin
Reactant of Route 3
2Z,4Z-acitretin
Reactant of Route 4
2Z,4Z-acitretin
Reactant of Route 5
Reactant of Route 5
2Z,4Z-acitretin
Reactant of Route 6
2Z,4Z-acitretin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。